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Compound of Interest

Compound Name:
1-Azatricyclo[3.3.1.13,7]decan-4-

one

Cat. No.: B188890 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the conformational analysis of a series of substituted 1-azaadamantan-

4-ones. The data presented is based on extensive experimental work, primarily utilizing

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the stereochemical intricacies

of these rigid cage-like structures.

The 1-azaadamantane scaffold is a key structural motif in medicinal chemistry, and

understanding the conformational preferences of its substituted derivatives is crucial for the

rational design of novel therapeutic agents. This guide focuses on a series of 2,9-diaryl-1-

azaadamantan-4-ones, offering a detailed look at how different substituents on the aryl rings

influence the conformation of the core structure.

Comparative Analysis of Conformational Data
The conformational analysis of these compounds relies heavily on one- and two-dimensional

NMR techniques. The key findings from these studies are summarized in the tables below,

providing a clear comparison of the chemical shifts for the core 1-azaadamantan-4-one protons

and carbons in different substituted analogues.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Substituted
1-Azaadamantan-4-ones in CDCl3
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Proton
2,9-diphenyl
(1)

2,9-di-(p-
nitrophenyl)
(2)

2,9-di-(m-
nitrophenyl)
(3)

2,9-di-(p-
methoxypheny
l) (4)

H-2 4.35 4.45 4.68 4.29

H-3a 2.59 2.67 2.65 2.56

H-3e 2.92 3.01 2.98 2.88

H-5a 2.45 2.55 2.52 2.41

H-5e 2.81 2.90 2.87 2.77

H-6a 2.05 2.15 2.12 2.01

H-6e 2.21 2.30 2.28 2.17

H-7 2.30 2.40 2.37 2.26

H-8a 2.11 2.20 2.18 2.07

H-8e 2.65 2.74 2.71 2.61

H-9 3.61 3.71 3.68 3.56

H-10a 2.15 2.24 2.22 2.11

H-10e 2.51 2.60 2.57 2.47

Table 2: 13C NMR Chemical Shifts (δ, ppm) of
Substituted 1-Azaadamantan-4-ones in CDCl3
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Carbon
2,9-diphenyl
(1)

2,9-di-(p-
nitrophenyl)
(2)

2,9-di-(m-
nitrophenyl)
(3)

2,9-di-(p-
methoxypheny
l) (4)

C-2 68.2 67.5 67.8 68.5

C-3 49.5 49.8 49.7 49.3

C-4 211.5 211.1 211.3 211.8

C-5 50.1 50.4 50.3 49.9

C-6 36.2 36.5 36.4 36.0

C-7 35.8 36.1 36.0 35.6

C-8 38.1 38.4 38.3 37.9

C-9 62.5 61.9 62.1 62.8

C-10 45.3 45.6 45.5 45.1

The data reveals that the electronic nature of the substituents on the aryl rings has a

discernible, albeit not drastic, effect on the chemical shifts of the cage protons and carbons.

These variations provide insights into the electronic environment within the rigid

azaadamantane framework.

Experimental Protocols
The conformational analysis of the 2,9-diaryl-1-azaadamantan-4-ones was primarily conducted

using a suite of NMR experiments.

NMR Spectroscopy
Instrumentation: All 1H and 13C NMR spectra were recorded on a Bruker Avance 300

spectrometer.

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl3) with

tetramethylsilane (TMS) as the internal standard.
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1D NMR: Standard 1H and 13C{1H} NMR spectra were acquired to determine the chemical

shifts of all protons and carbons.

2D NMR:

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and

identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and

13C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between 1H and 13C, which is crucial for assigning quaternary carbons and

protons on adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons. The observation of NOE cross-peaks between specific protons provides definitive

evidence for their relative stereochemistry, such as the equatorial and axial disposition of

the aryl substituents.[1] For instance, the differentiation between the 2-equatorial and 9-

axial aromatic rings was unambiguously established through NOE correlations.[1]

Visualization of Conformational Relationships
The rigid tricyclic structure of 1-azaadamantan-4-one and the stereochemical relationships of

its substituents can be effectively visualized using graph diagrams.

Figure 1. A schematic representation of the 2,9-disubstituted 1-azaadamantan-4-one structure,

highlighting the equatorial and axial positions of the aryl substituents as determined by NOESY

experiments.

The diagram illustrates the fundamental connectivity of the 1-azaadamantan-4-one core and

the specific spatial arrangement of the aryl substituents at the C2 and C9 positions. This

defined stereochemistry is a critical factor in determining the molecule's overall shape and its

potential interactions with biological targets.
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Figure 2. The experimental workflow for the conformational analysis of substituted 1-

azaadamantan-4-ones, from synthesis to structural elucidation.

This workflow outlines the key stages of the research, beginning with the chemical synthesis of

the target compounds, followed by a comprehensive analysis using various NMR techniques,

and culminating in the determination of their preferred conformations and the generation of

comparative data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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